molecular formula C8H8N2O B034686 N-Methyl-1,3-benzoxazol-2-amine CAS No. 19776-98-8

N-Methyl-1,3-benzoxazol-2-amine

Cat. No.: B034686
CAS No.: 19776-98-8
M. Wt: 148.16 g/mol
InChI Key: RNDXNZLSLYKBAX-UHFFFAOYSA-N
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Description

N-Methyl-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a methyl group attached to the nitrogen atom and an amine group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol with a suitable methylating agent. One common method is the reaction of 2-aminophenol with methyl isocyanate under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as zinc oxide or titanium dioxide can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group at the second position can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of N-Methyl-1,3-benzoxazol-2-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

N-Methyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

    Benzoxazole: Lacks the methyl and amine groups, making it less versatile in certain chemical reactions.

    2-Aminobenzoxazole: Similar structure but without the methyl group, leading to different reactivity and biological activity.

    N-Methylbenzoxazole:

Uniqueness: N-Methyl-1,3-benzoxazol-2-amine is unique due to the presence of both the methyl and amine groups, which enhance its reactivity and broaden its range of applications. The combination of these functional groups allows for more diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Biological Activity

N-Methyl-1,3-benzoxazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives, including this compound, are recognized for their broad spectrum of biological activities. They have been studied for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. The structural characteristics of these compounds contribute to their interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, it may inhibit enzymes involved in microbial growth or modulate receptor activity, leading to antimicrobial and anticancer effects. The exact molecular targets can vary based on the biological activity being investigated .

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that several compounds demonstrated potent antibacterial activity. The minimum inhibitory concentrations (MIC) for selected compounds are summarized in Table 1:

CompoundMIC (μg/mL)Target Organism
This compound25E. coli
N-benzyl-N-methyl-1,3-benzoxazol-2-amine50S. aureus
5-chloro-N-methyl-1,3-benzoxazol-2-amine10Pseudomonas aeruginosa

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Benzoxazole derivatives have also been explored for their anticancer properties. Studies have shown that certain derivatives can induce cytotoxic effects in various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The cytotoxicity profiles of selected compounds are presented in Table 2:

CompoundIC50 (μM)Cancer Cell Line
This compound15MCF-7
6-methyl-N-methyl-1,3-benzoxazol-2-amine20A549
5-chloro-N-methyl-1,3-benzoxazol-2-amine12HCT116

The results indicate that these compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Case Studies

Several studies have highlighted the potential of benzoxazole derivatives in clinical applications:

  • Antiprotozoal Activity : A study synthesized novel benzoxazole derivatives that showed promising antimalarial and antileishmanial activities. Compounds were evaluated using cell-based assays, demonstrating effective inhibition of protozoan growth .
  • Quorum Sensing Inhibition : Another investigation focused on the ability of benzoxazole derivatives to inhibit quorum sensing in Pseudomonas aeruginosa, which is crucial for pathogenicity. The study found that certain compounds significantly reduced biofilm formation and virulence factor production .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the benzoxazole ring significantly influence biological activity. Electron-donating groups tend to enhance antimicrobial efficacy, while electron-withdrawing groups may reduce it. This insight can guide future synthetic efforts to optimize the pharmacological profiles of these compounds .

Properties

IUPAC Name

N-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDXNZLSLYKBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343568
Record name N-Methyl-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19776-98-8
Record name N-Methyl-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1,3-benzoxazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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